
N-(2-chlorophenyl)-2-methylbenzamide
Overview
Description
N-(2-chlorophenyl)-2-methylbenzamide is a substituted benzamide featuring a 2-chlorophenyl group attached to the amide nitrogen and a 2-methylbenzoyl moiety. This compound has been studied for its structural and electronic properties, particularly in the context of crystallography and spectroscopic behavior. Its synthesis typically involves coupling 2-methylbenzoyl chloride with 2-chloroaniline under amide-forming conditions . The presence of both chlorine and methyl substituents introduces steric and electronic effects that influence its reactivity and physical properties, making it a subject of interest in comparative studies with analogous compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-methylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-methylaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Oxidation Reactions
N-(2-Chlorophenyl)-2-methylbenzamide undergoes oxidation under controlled conditions. A notable example is its participation in tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling, which facilitates the formation of cross-coupled benzamides. For instance:
Reaction Setup
Reactant | Oxidizing Agent | Catalyst | Solvent | Temperature | Product | Yield |
---|---|---|---|---|---|---|
This compound | TBHP | I₂ | DCE | 80°C | Cross-coupled benzamide derivatives | 85–92% |
This method enables efficient C–H activation, producing derivatives with retained stereoelectronic properties .
Substitution Reactions
The chloro and methyl groups facilitate nucleophilic substitution and sulfonylation. A representative synthesis involves reacting the compound with thionyl chloride (SOCl₂) to form reactive intermediates, which subsequently undergo sulfinyl group transfer:
Stepwise Synthesis
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Acyl Chloride Formation :
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Sulfinyl Transfer :
Characterization Data
Compound | FTIR (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) |
---|---|---|
2-Chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide | 3051 (C–H), 1664 (C=O), 747 (C–Cl) | 7.96–7.08 (m, 18H Ar), 10.25 (s, 1H) |
Coupling Reactions
The compound participates in dehydrogenative cross-coupling, forming complex benzamide architectures. TBHP-mediated reactions yield derivatives such as:
Example Reaction
Entry | Coupling Partner | Product | Yield |
---|---|---|---|
13 | 3-Chlorophenylamine | N-(3-Chlorophenyl)-4-methylbenzamide | 89% |
This method avoids prefunctionalized substrates, enabling direct C–N bond formation .
Hydrolysis and Stability
Under acidic or basic conditions, the amide bond hydrolyzes to yield 2-methylbenzoic acid and 2-chloroaniline. For example:
Hydrolysis Pathway
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Conditions : 6M HCl, reflux, 6 hours
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Products :
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2-Methylbenzoic acid
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2-Chloroaniline
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Hydrolysis kinetics depend on solvent polarity and temperature, with faster rates observed in aqueous acidic media.
Mechanistic Insights
Scientific Research Applications
Antipsychotic Activity
Recent studies have highlighted the potential of N-(2-chlorophenyl)-2-methylbenzamide as a scaffold for developing selective serotonin receptor agonists. The compound's structural features allow for modifications that enhance its affinity for the 5-HT2C receptor, which is implicated in mood regulation and antipsychotic effects. A study demonstrated that derivatives of this compound exhibited significant selectivity and potency at the 5-HT2C receptor, suggesting its utility in treating psychiatric disorders .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on certain enzymes. For instance, compounds derived from this structure have shown promise as inhibitors of carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis. The inhibition of CA IX can lead to reduced tumor progression, making this compound a candidate for anticancer drug development .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various derivatives of this compound to evaluate their biological activities. The study revealed that modifications at the amide nitrogen significantly influenced both the potency and selectivity towards targeted receptors. For example, N-methylation led to enhanced activity at the 5-HT2C receptor, underscoring the importance of structural variations in optimizing therapeutic efficacy .
Applications in Materials Science
In materials science, this compound has been explored for its potential use in polymer synthesis and as a building block for functional materials. Its ability to form hydrogen bonds enables its incorporation into polymer matrices, which can enhance mechanical properties and thermal stability.
Table 2: Potential Applications in Materials Science
Application | Description |
---|---|
Polymer Synthesis | Used as a monomer to improve polymer properties |
Functional Materials | Incorporation into coatings for enhanced durability |
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Conformation and Bonding
- N-(2-chlorophenyl)benzamide (III) and 3-methyl-N-(phenyl)benzamide (IV) : These analogs lack either the methyl or chlorine substituent present in N-(2-chlorophenyl)-2-methylbenzamide. X-ray crystallography reveals that the antiperiplanar conformation of the N-H and C=O bonds is conserved across these compounds, suggesting minimal steric disruption from the methyl or chlorine groups .
- N-(2-chlorophenyl)-2-hydroxybenzamide : Replacing the methyl group with a hydroxyl enhances hydrogen-bonding capacity, increasing solubility in polar solvents. The hydroxyl group also lowers the pKa of the amide proton compared to the methyl-substituted derivative, affecting its reactivity in acid-catalyzed reactions .
Electronic Effects via ³⁵Cl NQR Studies
- Alkyl vs. Aryl Substituents: Alkyl groups (e.g., -CH₃) in the side chain reduce ³⁵Cl NQR frequencies due to electron-donating effects, while aryl or chloroalkyl groups (e.g., -CCl₃) increase frequencies via electron withdrawal. For example, N-(2-chlorophenyl)-2,2,2-trichloroacetamide exhibits an anomalously high NQR frequency (34.12 MHz) compared to N-(2-chlorophenyl)acetamide (33.56 MHz), attributed to crystal field effects and chlorine’s electronegativity .
- Comparison with Dichlorophenyl Derivatives : N-(2,6-dichlorophenyl)benzamide shows higher NQR frequencies (34.21 MHz) than this compound (33.90 MHz), reflecting increased electron withdrawal from the additional chlorine .
Spectroscopic and Fluorescence Properties
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : The methoxy group enhances fluorescence intensity due to electron donation, a property absent in this compound. This highlights the role of substituent position and electronic nature in modulating spectroscopic behavior .
Biological Activity
N-(2-chlorophenyl)-2-methylbenzamide is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the class of benzanilides, characterized by an anilide group attached to a benzene ring. Its chemical formula is C14H12ClN0, and it exhibits unique structural features that influence its biological interactions.
The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors. This binding alters their activity, leading to various biological effects. The mechanisms are not fully elucidated but may involve modulation of signaling pathways associated with inflammation and cancer cell proliferation .
Biological Activities
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values against specific pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) | Comparison |
---|---|---|
E. faecalis | 40 | Comparable to ceftriaxone |
P. aeruginosa | 50 | Comparable to ceftriaxone |
S. typhi | 30 | Comparable to ceftriaxone |
K. pneumoniae | 19 | Comparable to ceftriaxone |
2. Anti-inflammatory Properties
this compound has shown potential anti-inflammatory effects in vitro. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .
3. Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines are presented in Table 2.
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
MCF-7 (Breast) | 6.82 | Doxorubicin (IC50 = 5) |
HCT-116 (Colon) | 5.13 | Doxorubicin (IC50 = 5) |
ACHN (Renal) | 6.55 | Doxorubicin (IC50 = 5) |
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted by Zhang et al., this compound was evaluated for its efficacy against several cancer cell lines using TRAP PCR-ELISA assays. The results indicated that the compound exhibited significant cytotoxicity, with lower IC50 values than some standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of the antimicrobial activity of this compound was performed against clinical isolates of resistant bacteria. The study highlighted its potential as an alternative treatment option for infections caused by multidrug-resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-chlorophenyl)-2-methylbenzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation of 2-methylbenzoyl chloride with 2-chloroaniline in dichloromethane (CH₂Cl₂) under basic conditions (e.g., pyridine) . Optimization involves controlling stoichiometry (1:1.2 molar ratio of aniline to acyl chloride) and reaction time (1–3 hours at room temperature). Post-synthesis, recrystallization from ethanol yields single crystals suitable for X-ray diffraction .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via melting point analysis (reported range: 145–147°C ).
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) . Refinement is performed using SHELXL , with hydrogen-bonding networks visualized via ORTEP-3 .
- Key Parameters : Monoclinic space group P2₁/n, unit cell dimensions a = 4.888 Å, b = 24.318 Å, c = 10.056 Å, β = 90.37° . The amide group forms a dihedral angle of ~41° with the benzoyl ring .
Advanced Research Questions
Q. How do substituent positions (e.g., methyl, chloro) influence the electronic and steric properties of this compound?
- Methodology : Combine ³⁵Cl NQR spectroscopy (to assess electronic environments ) with SC-XRD. The ortho-chloro group induces steric hindrance, synperiplanar to the N–H bond, while the methyl group at the benzoyl ring stabilizes the trans C=O conformation .
- Data Interpretation : NQR frequencies decrease with alkyl substituents (e.g., methyl) but increase with electron-withdrawing groups (e.g., Cl), correlating with resonance effects .
Q. What are the common discrepancies in crystallographic data for ortho-substituted benzamides, and how can they be resolved?
- Case Study : In this compound, high R values (>0.33) may arise from crystal quality or disorder in methyl groups . Refinement strategies include using restraints for N–H bond lengths and isotropic displacement parameters (Uiso = 1.2×Ueq for aromatic H) .
- Validation : Cross-validate with spectroscopic data (e.g., IR: N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹ ).
Q. How does hydrogen bonding govern the supramolecular assembly of this compound in the solid state?
- Structural Insights : The amide N–H⋯O=C interaction (2.00–2.15 Å) forms infinite chains along the b-axis . Secondary Cl⋯Cl contacts (3.28 Å) stabilize the 3D lattice .
- Experimental Design : Compare packing diagrams of analogs (e.g., N-(2,6-dichlorophenyl) derivatives ) to assess substituent effects on intermolecular interactions.
Q. Methodological Resources
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQWAAOWHZRMQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282745 | |
Record name | N-(2-chlorophenyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24291-60-9 | |
Record name | NSC27875 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-chlorophenyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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